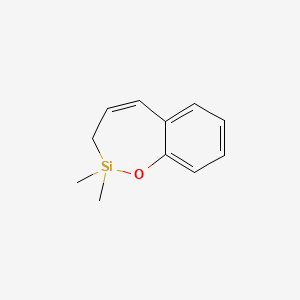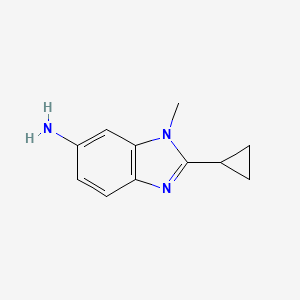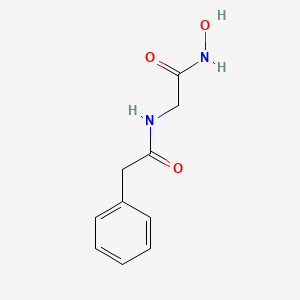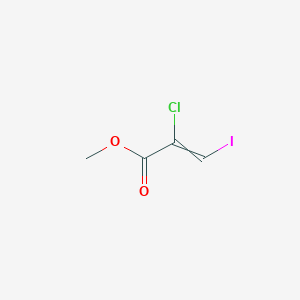
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine is a chemical compound that belongs to the class of benzoxazepines. These compounds are known for their diverse applications in medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research and development in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine typically involves the cyclization of substituted isoindole derivatives. One common method includes the use of ortho-hydroxyacetophenone and N-benzylpiperidone, followed by cyclization under specific conditions . Microwave heating has also been employed to synthesize related benzoxazepine analogs .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzoxasilepine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and organic electronics.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in influencing cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Known for its use as an n-type dopant in organic electronics.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Studied for their biological activities, including pancreatic β-cell KATP channel opening.
Uniqueness
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine stands out due to its unique structural features and diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further exploration.
Propriétés
Numéro CAS |
923591-79-1 |
|---|---|
Formule moléculaire |
C11H14OSi |
Poids moléculaire |
190.31 g/mol |
Nom IUPAC |
2,2-dimethyl-3H-1,2-benzoxasilepine |
InChI |
InChI=1S/C11H14OSi/c1-13(2)9-5-7-10-6-3-4-8-11(10)12-13/h3-8H,9H2,1-2H3 |
Clé InChI |
CSDUSDNVPNFPFY-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CC=CC2=CC=CC=C2O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)

![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)


![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)](/img/structure/B14179623.png)
![2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile](/img/structure/B14179630.png)
![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179632.png)
![1-Propanone, 2-[[2,6-bis(1-methylethyl)phenyl]imino]-1-phenyl-, (2Z)-](/img/structure/B14179634.png)

![[Hydroxy(phenyl)methyl]propanedinitrile](/img/structure/B14179650.png)



